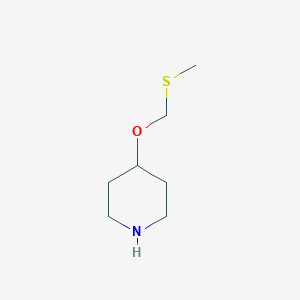

4-(Methylthiomethoxy)piperidine

CAS No.:

Cat. No.: VC14050234

Molecular Formula: C7H15NOS

Molecular Weight: 161.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H15NOS |

|---|---|

| Molecular Weight | 161.27 g/mol |

| IUPAC Name | 4-(methylsulfanylmethoxy)piperidine |

| Standard InChI | InChI=1S/C7H15NOS/c1-10-6-9-7-2-4-8-5-3-7/h7-8H,2-6H2,1H3 |

| Standard InChI Key | CCVCODGZORBOGV-UHFFFAOYSA-N |

| Canonical SMILES | CSCOC1CCNCC1 |

Introduction

Synthetic Methodologies

Core Piperidine Functionalization

The synthesis of 4-substituted piperidines typically begins with functionalized piperidine precursors. For example, 4-piperidinemethanol (CAS 6457-49-4) serves as a common intermediate, as demonstrated by its use in producing N-tert-butoxycarbonyl-4-hydroxymethyl piperidine . Applying similar strategies, 4-(methylthiomethoxy)piperidine could be synthesized via nucleophilic substitution:

-

Hydroxymethyl intermediate:

Starting with 4-piperidinemethanol, activation of the hydroxyl group (e.g., using mesyl chloride or tosyl chloride) forms a leaving group. Subsequent treatment with methylthiolate (CH<sub>3</sub>S<sup>−</sup>) would yield the target compound . -

Reductive amination:

Alternative routes may involve reductive amination of 4-oxopiperidine with methylthiomethoxy-containing amines. This method has been employed for similar piperidine derivatives, such as 1-methyl-4-piperidinemethanol (CAS 20691-89-8), which is synthesized using lithium aluminium hydride (LiAlH<sub>4</sub>) in tetrahydrofuran (THF) .

Reaction Optimization

Key parameters for optimizing yield and purity include:

| Parameter | Typical Range | Example from Literature |

|---|---|---|

| Temperature | 0–25°C | LiAlH<sub>4</sub> reduction at 20°C |

| Solvent | THF, EtOAc | THF used in 88% yield synthesis |

| Workup | Liquid-liquid extraction | EtOAc extraction |

Physicochemical Properties

Thermodynamic Stability

The methylthiomethoxy group’s electron-donating sulfur atom may slightly destabilize the piperidine ring’s chair conformation. Studies on 2'-(methylthiomethoxy)uridine-modified siRNAs revealed a 1.5–2.0°C reduction in melting temperature (T<sub>m</sub>) compared to unmodified RNA, suggesting analogous effects in piperidine systems .

Solubility and Partitioning

Based on data from 4-(methoxymethyl)piperidine and 4-piperidinemethanol :

| Property | 4-(Methoxymethyl)piperidine | 4-Piperidinemethanol | Predicted for Target Compound |

|---|---|---|---|

| Water Solubility | Moderate | High | Low to moderate |

| logP | 1.2 | 0.5 | 1.8–2.3 |

| Melting Point | – | 55–59°C | 40–50°C (estimated) |

The increased logP value for 4-(methylthiomethoxy)piperidine aligns with the lipophilic nature of thioether groups .

Future Directions

-

Synthetic Innovation: Developing catalytic asymmetric methods for introducing chiral centers adjacent to the methylthiomethoxy group.

-

Biological Screening: Evaluating antimicrobial and anticancer activity given sulfur’s role in redox modulation.

-

Materials Science: Investigating self-assembly properties for nanotechnology applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume